Regiochemical Differentiation: 7-Oxo-2-carbaldehyde vs. 2-Oxo-1-carbaldehyde (Positional Isomer) for iNOS Inhibitor Synthesis
7-Oxo-azepane-2-carbaldehyde places the reactive aldehyde at the C2 position adjacent to the lactam carbonyl, enabling intramolecular cyclisation pathways to aminoazepine iNOS inhibitors. Its positional isomer, 2-oxoazepane-1-carbaldehyde (CAS 65848-45-5), carries the aldehyde on the lactam nitrogen, yielding an N-formyl lactam that is unreactive toward the same annulation chemistry. This regiospecificity is explicitly documented in Patent US07790710B2, where the 7-oxo-2-carbaldehyde scaffold is the designated intermediate for a series of amidino-azepine derivatives evaluated as selective iNOS inhibitors [1]. No synthetic route to the same product series from the 1-carbaldehyde isomer has been reported, indicating that procurement of the correct regioisomer is chemically non-negotiable.
| Evidence Dimension | Synthetic utility for iNOS inhibitor scaffold construction |
|---|---|
| Target Compound Data | 7-Oxo-azepane-2-carbaldehyde: used as key intermediate in Patent US07790710B2 for aminoazepine iNOS inhibitors |
| Comparator Or Baseline | 2-Oxoazepane-1-carbaldehyde (CAS 65848-45-5): N-formyl lactam; no reported use in the same iNOS inhibitor series |
| Quantified Difference | Reaction outcome is regiospecifically determined; substitution results in a different chemotype (N-formyl vs. C2-aldehyde) |
| Conditions | Synthetic chemistry context; patent-specified multi-step route to amidino-azepine iNOS inhibitors |
Why This Matters
For medicinal chemistry teams pursuing iNOS-targeted programmes, procuring the 2-carbaldehyde rather than the 1-carbaldehyde isomer is essential to access the patented inhibitor scaffold; the isomers are not interchangeable.
- [1] Patent US07790710B2. Novel azepane derivatives and their use as protein kinase inhibitors. Assignee: G. D. Searle & Company. Available at: https://patents.google.com/patent/US7790710B2/ View Source
